DL-Cycloserine-15N,d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-4,5,5-trideuterio-(215N)1,2-oxazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)/i1D2,2D,5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDCUQKUCUHJBH-YJHZBZHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(=O)[15NH]O1)([2H])N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747402 | |
| Record name | 4-Amino(4,5,5-~2~H_3_,~15~N)-1,2-oxazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219176-26-7 | |
| Record name | 4-Amino(4,5,5-~2~H_3_,~15~N)-1,2-oxazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Fundamental Principles and Methodological Frameworks of Stable Isotope Labeling in Advanced Chemical and Biological Research
Theoretical Foundations of Isotopic Tracers in Complex Biological Systems
Isotopic tracers are molecules in which one or more atoms have been replaced by an isotope of that same element. musechem.com This substitution acts as a molecular 'tag' that allows researchers to follow the path of a compound through a biological system without altering its fundamental chemical properties. silantes.commusechem.com
While isotopically labeled compounds are chemically similar to their unlabeled counterparts, the difference in mass can lead to small but measurable differences in reaction rates, a phenomenon known as the Kinetic Isotope Effect (KIE). princeton.edu This effect is particularly significant when an isotopic substitution is made at an atom directly involved in a bond-breaking or bond-forming step in the rate-determining stage of a reaction. princeton.edu
Deuterium (B1214612) (²H) KIE : The substitution of hydrogen (¹H) with deuterium (²H) results in a more stable chemical bond due to the lower zero-point vibrational energy of the C-D bond compared to the C-H bond. princeton.edunih.gov Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. nih.gov This primary deuterium KIE can be substantial and is a powerful tool for elucidating reaction mechanisms. symeres.comacs.org For instance, observing a significant KIE upon deuterium substitution can confirm that C-H bond cleavage is part of the rate-limiting step of a reaction. princeton.edu
Nitrogen-15 (B135050) (¹⁵N) KIE : The KIE for heavier atoms like nitrogen-15 is generally smaller than for deuterium. princeton.edu However, these effects are still valuable for probing enzymatic reactions. nih.gov For example, ¹⁵N KIEs have been used to study the deamination of cytidine, helping to demonstrate that the reaction proceeds through a tetrahedral intermediate where C-N bond cleavage is the major rate-determining step. nih.gov
In the context of rac Cycloserine-15N,d3, the presence of both deuterium and nitrogen-15 allows for multifaceted mechanistic studies of the enzymes it interacts with, such as alanine (B10760859) racemase and D-alanine:D-alanine ligase.
The utility of stable isotope labeling hinges on the ability to introduce isotopes into a molecule and subsequently detect their presence.
Detection Methods : The two primary analytical techniques for detecting and quantifying stable isotope-labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. lifetein.comwikipedia.org
Mass Spectrometry (MS) distinguishes molecules based on their mass-to-charge ratio. Since isotopically labeled compounds have a greater mass than their unlabeled analogues, they can be clearly identified and quantified. chembk.com For example, a peptide containing an arginine residue labeled with six ¹³C atoms and four ¹⁵N atoms would be 10 Daltons heavier than its unlabeled counterpart. lifetein.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the structure and dynamics of molecules. genscript.com It takes advantage of the intrinsic spin property of certain atomic nuclei, including ¹H, ¹³C, and ¹⁵N. silantes.comgenscript.com Incorporating isotopes like ¹⁵N can simplify complex spectra and provide new data on molecular interactions, making it invaluable for studying protein structures and ligand-protein binding. symeres.comlifetein.com
Isotope Effects and Their Significance in Mechanistic Elucidation
Strategic Design Considerations for Stable Isotope-Labeled Probes
The design of an isotope-labeled compound like rac Cycloserine-15N,d3 is a strategic process tailored to specific research questions.
The choice of isotope is dictated by the goals of the study. symeres.com
Deuterium (²H) : Deuterium labeling is often employed in metabolic studies. symeres.com Due to the kinetic isotope effect, deuterated compounds may have slower metabolic rates, which can extend their half-life and aid in studying metabolic pathways and drug interactions. lifetein.com Its low cost relative to other isotopes also makes it an attractive choice for certain applications. nih.gov
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) : These isotopes are essential for tracing the metabolic fate of carbon and nitrogen atoms in biological systems. symeres.comsilantes.com They are widely used in proteomics, metabolomics, and environmental analysis. symeres.com In NMR studies, ¹³C and ¹⁵N labeling allows for detailed structural characterization of biomolecules and their interactions. lifetein.com For a molecule like cycloserine, an amino acid analogue, ¹⁵N labeling is particularly useful for tracking its involvement in nitrogen metabolism and its interaction with enzymes.
The dual labeling in rac Cycloserine-15N,d3 provides a versatile tool, enabling researchers to simultaneously probe reaction mechanisms through deuterium's KIE and trace the molecule's core structure using the ¹⁵N label. symeres.comlifetein.com
The precise location of the isotopic label within a molecule is critical. wikipedia.org For rac Cycloserine-15N,d3, the IUPAC name, 4-amino-4,5,5-trideuterio-(2-¹⁵N)1,2-oxazolidin-3-one, specifies the exact position of each isotopic atom. nih.gov The three deuterium atoms are located on the carbon atoms at positions 4 and 5, while the ¹⁵N atom is part of the isoxazolidinone ring at position 2. nih.gov
This positional specificity is crucial for interpreting experimental results. For example, if a metabolic process involves the cleavage of the amino group from the cycloserine ring, tracking the ¹⁵N label with MS or NMR would provide direct evidence of this transformation. Similarly, the deuterium labels at C4 and C5 can be used to investigate stereospecific enzymatic reactions at that site. Without this precise labeling, the data obtained would be ambiguous and far less informative.
Selection of Isotopic Nuclei (Deuterium, Carbon-13, Nitrogen-15) for Specific Research Objectives
Historical Context and Evolution of Isotope-Labeled Compound Applications in Biochemical Discovery
The use of isotopes as tracers in biological research has a rich history that has revolutionized our understanding of life at the molecular level. The concept of isotopes was first physically evidenced in the early 20th century through the work of scientists like J.J. Thomson and Francis Aston. nih.gov
A pivotal moment came in the 1930s when Rudolf Schoenheimer and David Rittenberg pioneered the use of stable isotopes, particularly deuterium, to study metabolism. nih.gov By feeding mice fatty acids labeled with deuterium, they demonstrated that body fats are in a constant state of flux, being continuously broken down and resynthesized. This discovery overturned the prevailing view of a static metabolism and established the "dynamic state of body constituents," a fundamental concept in modern biochemistry. nih.gov
Early methods required the development of techniques not only for introducing isotopes like deuterium into molecules but also for analyzing their presence in metabolic products. nih.gov The evolution from these early experiments to the use of highly specific, multi-labeled compounds like rac Cycloserine-15N,d3 showcases the immense progress in chemical synthesis and analytical instrumentation. Today, stable isotope-labeled compounds are indispensable tools in a vast array of fields, including drug development, quantitative proteomics, metabolic flux analysis, and environmental science. nih.govstudysmarter.co.uk The synthesis of rac Cycloserine-15N,d3 itself is typically achieved through methods like isotope exchange reactions, starting with commercially available labeled raw materials. chembk.com
Synthetic Methodologies and Rigorous Characterization of Rac Cycloserine 15n,d3as a Research Reagent
Chemical Synthesis Strategies for Site-Specific Isotopic Incorporation
The synthesis of rac-Cycloserine-15N,d3 requires a multi-step approach that introduces isotopes at specific positions within the molecule. This typically involves starting with isotopically labeled precursors and building the cycloserine scaffold around them. chembk.comresearchgate.net
The introduction of three deuterium (B1214612) atoms (d3) into the cycloserine structure is a key step in the synthesis. While specific routes for the d3 analogue are often proprietary, general strategies for deuteration can be inferred from established chemical principles and synthetic routes for related molecules. One common approach involves the use of deuterated starting materials. For instance, a synthesis could begin with a deuterated version of serine, a common precursor for cycloserine. researchgate.netresearchgate.net
The synthesis of D-cycloserine has been achieved in good yields from D-serine, indicating that using a racemic (DL) serine precursor would yield racemic cycloserine. researchgate.netresearchgate.net To introduce deuterium, a deuterated racemic serine methyl ester could be used as the starting point. The deuterium atoms would be located on the carbon backbone, which would then be carried through the subsequent cyclization steps.
The oxazolidinone ring system is a core feature of cycloserine's structure. rsc.org The incorporation of a 15N atom into this heterocyclic scaffold is essential for creating the dual-labeled compound. This is typically achieved by using a 15N-labeled source of nitrogen during the synthesis.
A plausible synthetic route would involve the reaction of a suitably protected and deuterated serine derivative with a 15N-labeled hydroxylamine (B1172632) (15NH2OH) or a related nitrogen-containing nucleophile. The cyclization to form the 3-isoxazolidinone ring would trap the 15N isotope within the heterocyclic core of the molecule. researchgate.net The use of racemic starting materials ensures the final product is the desired rac-Cycloserine-15N,d3. medchemexpress.com
A significant challenge in the synthesis of isotopically labeled compounds, particularly those containing deuterium, is preventing isotopic scrambling or back-exchange. nih.gov Deuterium atoms attached to carbon atoms adjacent to carbonyl groups or other activating functionalities can be susceptible to exchange with protons from solvents or reagents, especially under acidic or basic conditions. researchgate.net
During the synthesis and purification of rac-Cycloserine-15N,d3, careful control of reaction conditions, such as pH and temperature, is necessary to maintain the isotopic integrity of the final product. The choice of solvents and reagents is also critical to minimize the potential for back-exchange. For example, using deuterated solvents during certain steps can help preserve the deuterium labeling. The stability of the final product under various storage and experimental conditions must also be considered to ensure the isotopic label remains intact.
<sup>15</sup>N Isotopic Introduction Techniques in the Cycloserine Scaffold
Analytical Validation of Isotopic Enrichment and Stereochemical Integrity
Following synthesis, rigorous analytical testing is required to confirm the chemical structure, isotopic enrichment, and stereochemical nature of rac-Cycloserine-15N,d3.
NMR spectroscopy is a powerful, non-destructive technique for confirming the structure of a molecule and verifying the location of isotopic labels. acs.org In the 1H NMR spectrum of rac-Cycloserine-15N,d3, the absence of signals corresponding to the protons that have been replaced by deuterium would confirm successful deuteration.
Furthermore, 13C NMR spectroscopy can provide detailed information about the carbon skeleton of the molecule. libretexts.org The coupling between the 15N isotope and adjacent carbon and proton atoms (15N-13C and 15N-1H coupling) can be observed, confirming the incorporation of the 15N label into the cycloserine ring. The chemical shifts in the 13C NMR spectrum would be consistent with the expected structure of cycloserine. nih.gov
Table 1: Representative NMR Data for Cycloserine Analogs Note: This table is illustrative and based on general knowledge of NMR spectroscopy for similar compounds. Actual chemical shifts for rac-Cycloserine-15N,d3 may vary.
| Nucleus | Unlabeled Cycloserine (ppm) | Expected Observation for rac-Cycloserine-15N,d3 |
| 1H | Protons at deuterated positions | Signal absence or significant reduction in intensity |
| Other protons | Signals present with possible coupling to 15N | |
| 13C | Carbons adjacent to 15N | Splitting of signals due to 15N-13C coupling |
| Other carbons | Signals consistent with cycloserine structure | |
| 15N | N/A | A distinct signal in the 15N NMR spectrum |
High-resolution mass spectrometry (HRMS) is an essential technique for verifying the molecular weight and confirming the isotopic purity of rac-Cycloserine-15N,d3. longdom.orglcms.cz HRMS can distinguish between molecules with very small mass differences, making it ideal for analyzing isotopically labeled compounds. longdom.org
The expected molecular weight of rac-Cycloserine-15N,d3 would be higher than that of unlabeled cycloserine due to the presence of the heavier isotopes. The mass spectrum will show a distinct peak corresponding to the mass of the labeled molecule, and the high resolution allows for the confirmation of its elemental composition. The relative abundance of the isotopically labeled peak compared to any residual unlabeled material provides a measure of the isotopic enrichment.
Table 2: Molecular Weight Comparison Note: Molecular weights are calculated based on the most abundant isotopes.
| Compound | Molecular Formula | Exact Mass ( g/mol ) |
| rac-Cycloserine | C3H6N2O2 | 102.04 |
| rac-Cycloserine-15N,d3 | C3H3D3N15NO2 | 106.05 |
The combination of these synthetic and analytical techniques ensures the production of a high-quality, well-characterized rac-Cycloserine-15N,d3 suitable for its intended research applications.
Chromatographic Methods for Chemical and Enantiomeric Purity Assessment of rac Cycloserine-15N,d3
The comprehensive characterization of isotopically labeled compounds such as rac Cycloserine-15N,d3 is crucial to ensure their suitability as internal standards in quantitative bioanalytical studies and other research applications. Chromatographic techniques are indispensable for determining both the chemical and enantiomeric purity of this compound. Given that rac Cycloserine-15N,d3 is a racemic mixture, methods that can distinguish between its d- and l-enantiomers are particularly important.
Chemical Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the chemical purity of cycloserine and its isotopically labeled analogs. researchgate.netmdpi.comnih.gov Due to the highly hydrophilic nature of cycloserine, retaining it on traditional reversed-phase columns like C18 can be challenging. researchgate.netresearchgate.net To overcome this, several chromatographic strategies have been developed.
One approach involves Aqueous Normal Phase (ANP) chromatography . researchgate.netmdpi.comnih.gov This technique utilizes a silica (B1680970) hydride-based stationary phase and is effective for analyzing polar compounds like cycloserine. researchgate.netresearchgate.net When coupled with mass spectrometry (MS), ANP-HPLC can successfully determine D-cycloserine and its dimer, a common impurity. researchgate.netmdpi.com Another strategy is Hydrophilic Interaction Liquid Chromatography (HILIC) , which is also well-suited for retaining highly hydrophilic analytes. mdpi.comnih.govmdpi.com
Ion-pair chromatography has also been employed to enhance the retention of cycloserine on reversed-phase columns. mdpi.comnih.govresearchgate.net For instance, a liquid chromatography method with ultraviolet (LC-UV) detection has been described using a base-deactivated column and a mobile phase containing sodium octane (B31449) sulfonate as an ion-pairing agent. nih.gov
A certificate of analysis for a commercial batch of rac Cycloserine-15N,d3 indicated a chemical purity of 98% as determined by 1H NMR and MS, with thin-layer chromatography (TLC) also being used for purity assessment. lgcstandards.com
Enantiomeric Purity Assessment
Determining the enantiomeric purity of rac Cycloserine-15N,d3 requires chiral separation methods. A common and effective strategy is the pre-column derivatization of the enantiomers with a chiral derivatizing reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. researchgate.netresearchgate.net
One widely used method involves derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine. researchgate.netresearchgate.netnih.gov The resulting diastereomeric derivatives can be resolved by reversed-phase HPLC with UV detection. researchgate.netnih.gov
Table 1: HPLC Method for Enantiomeric Purity of Cycloserine
| Parameter | Condition |
| Column | Zorbax SB Phenyl |
| Mobile Phase | 20mM Na₂HPO₄ (pH 7) and Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 335 nm |
| Derivatizing Reagents | o-phthalaldehyde and N-acetyl-L-cysteine |
| Source: researchgate.netnih.gov |
This method has been validated and successfully applied to determine the enantiomeric purity of D-cycloserine drug substances. researchgate.netnih.gov The detection and quantitation limits for the L-enantiomer were found to be 0.015% and 0.05% (w/w) respectively, with good linearity and recovery. researchgate.netnih.gov
Alternatively, chiral stationary phases (CSPs) can be used for the direct separation of enantiomers without derivatization, although this approach has been explored with less success for cycloserine. researchgate.net
The use of stable isotope-labeled internal standards, such as rac Cycloserine-15N,d3, is integral to modern therapeutic drug monitoring and pharmacokinetic studies, often employing multiplex assays with HPLC-MS/MS. mdpi.com The accurate assessment of both chemical and enantiomeric purity of these standards is a prerequisite for obtaining reliable and reproducible data.
Advanced Spectrometric Applications of Rac Cycloserine 15n,d3in Quantitative and Qualitative Research
Mass Spectrometry-Based Quantification and Profiling Techniques
Mass spectrometry (MS) is a cornerstone of modern analytical science, and the use of stable isotope-labeled compounds like rac Cycloserine-15N,d3 significantly enhances its capabilities. These labeled compounds act as internal standards, allowing for precise and accurate measurements in complex biological samples.
Absolute Quantification of Analytes Using Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a premier method for achieving the highest metrological quality in quantitative analysis. The technique involves adding a known amount of an isotopically labeled version of the analyte, such as rac Cycloserine-15N,d3, to a sample. chembk.com This labeled compound, often referred to as an internal standard, is chemically identical to the endogenous analyte but has a different mass due to the isotopic enrichment.
By measuring the ratio of the signal from the naturally abundant analyte to that of the isotopically labeled internal standard, researchers can accurately determine the absolute concentration of the analyte in the original sample. This method effectively corrects for any sample loss during preparation and for variations in instrument response, leading to highly precise and accurate quantification. The distinct mass difference between the analyte and the internal standard allows for their clear separation and detection by the mass spectrometer.
Table 1: Analyte and Internal Standard Masses for IDMS
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Cycloserine | C₃H₆N₂O₂ | 102.09 pharmaffiliates.com |
| rac Cycloserine-15N,d3 | C₃H₃D₃N¹⁵NO₂ | 106.10 pharmaffiliates.comaxios-research.com |
Targeted and Untargeted Metabolomics Profiling with Isotopic Tracing
Stable isotope-mass spectrometry-based metabolomic profiling is a powerful technique for investigating changes in metabolite concentrations and metabolic flux. nih.gov In targeted metabolomics, researchers focus on a predefined set of metabolites. Isotope-labeled standards, including derivatives of cycloserine, can be used to accurately quantify these specific metabolites.
In untargeted metabolomics, the goal is to measure as many metabolites as possible in a sample to gain a broad overview of the metabolic state. Isotopic tracing, where a labeled precursor is introduced into a biological system, allows for the tracking of metabolic pathways. For example, a study utilized doubly labeled 13C α-carbon-2H L-alanine to investigate the mechanism of action of D-cycloserine in Mycobacterium tuberculosis. nih.gov This approach revealed that D-alanine:D-alanine ligase was more significantly inhibited than alanine (B10760859) racemase at equivalent drug concentrations. nih.gov Such studies demonstrate the potential of metabolomics in understanding drug mechanisms and identifying cellular targets. nih.gov
Proteomic Applications for Protein Turnover and Interaction Studies
The study of protein turnover, encompassing the continuous synthesis and degradation of proteins, provides critical insights into cellular regulation of essential processes like growth and stress response. nih.govnih.gov Stable isotope labeling is a fundamental technique in quantitative proteomics for these investigations.
Stable isotope-labeled amino acids can be incorporated into newly synthesized proteins, allowing for the measurement of the turnover rates of specific proteins. This approach, often referred to as metabolic labeling, enables the differentiation between "old" and "new" protein populations within a cell. By tracking the incorporation of the labeled amino acids over time using mass spectrometry, researchers can determine the rates of protein synthesis and degradation on a proteome-wide scale. nih.govnih.gov While direct applications of rac Cycloserine-15N,d3 in this context are not explicitly detailed in the provided search results, the principle of using stable isotope-labeled compounds is well-established in proteomics for studying protein dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures and dynamics of molecules in solution. chembk.comswinburne.edu.au The incorporation of stable isotopes like 15N and deuterium (B1214612) (d or 2H) can significantly enhance the quality and information content of NMR spectra, particularly for large and complex biomolecules. cortecnet.comunl.pt
Enhancement of Solution Structural Analysis via Stereo-Array Isotope Labeling (SAIL)
Stereo-Array Isotope Labeling (SAIL) is an advanced technique that involves the stereospecific and regiospecific labeling of proteins with stable isotopes. rcsb.orgnih.gov This method leads to sharpened NMR signals and simplified spectra without losing crucial structural information. nih.gov The strategic placement of isotopes like 13C and 2H in amino acid side chains reduces spin diffusion and signal overlap, which are significant challenges in the NMR study of large proteins. cortecnet.com
The use of SAIL has enabled the determination of high-quality solution structures for proteins that were previously difficult to study due to their size. rcsb.orgnih.gov For instance, the solution structure of the C-terminal dimerization domain of the SARS coronavirus nucleocapsid protein was successfully determined using a SAIL-labeled protein, which produced significantly better-resolved spectra compared to uniform labeling. rcsb.org This highlights the power of sophisticated isotope labeling patterns in pushing the boundaries of NMR-based structural biology.
Multi-Dimensional NMR for Complex Biomolecular System Characterization
Multi-dimensional NMR experiments are essential for resolving the complex web of signals in the spectra of biomolecules. The combination of multi-dimensional techniques with isotope labeling is a powerful strategy for studying large proteins and their complexes. cortecnet.comunl.pt For instance, the Transverse Relaxation-Optimized Spectroscopy (TROSY) technique, when used with isotope-labeled samples, allows for the study of biomolecular systems with molecular weights up to 1,000 kDa. cortecnet.com
The incorporation of 15N is particularly beneficial for TROSY experiments that focus on the protein backbone amides (15NH-TROSY). cortecnet.com Furthermore, combining SAIL with TROSY (the SAIL-TROSY approach) has been shown to be highly effective. cortecnet.com An example of this is the study of the 82 kDa protein Malate Synthase G, where the protein was deuterated and uniformly labeled with 15N, in addition to selective SAIL labeling of tryptophan residues. cortecnet.com This approach allowed for the acquisition of well-resolved cross-peaks and complete signal assignment in the aromatic region of the NMR spectrum. cortecnet.com
Monitoring Conformational Dynamics and Ligand Binding Events
The strategic incorporation of stable isotopes, such as 15N and deuterium (d), into rac Cycloserine-15N,d3 provides a powerful, non-radioactive tool for elucidating the intricate molecular interactions that govern its biological activity. These isotopic labels serve as sensitive probes in advanced spectrometric techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, to monitor structural changes and binding events at an atomic level. au.dk
When rac Cycloserine-15N,d3 interacts with a biological target, such as an enzyme, the chemical environment around the 15N and deuterium nuclei is altered. These changes result in detectable shifts in the NMR spectrum, providing high-resolution data on the dynamics of the protein-ligand complex. au.dklshtm.ac.uk For instance, researchers can track perturbations in the signals from the labeled sites upon binding, which helps to map the binding interface and characterize the conformational state of both the ligand and the protein. Molecular dynamics simulations and protein structure modeling can be used alongside these empirical data to investigate the biophysical effects of these interactions, such as changes in protein stability and molecular binding affinity. lshtm.ac.uk
A significant area of research involves understanding the mechanism of action of Cycloserine, an antibiotic used in the treatment of tuberculosis. By using the isotopically labeled analog, rac Cycloserine-15N,d3, it is possible to study its binding to target enzymes within Mycobacterium tuberculosis, like alanine racemase (Alr). lshtm.ac.uk Such studies are crucial for understanding drug-target engagement, the structural basis of its inhibitory action, and the mechanisms that can lead to drug resistance.
Table 1: Spectrometric Techniques for Monitoring Molecular Interactions with rac Cycloserine-15N,d3
| Spectrometric Technique | Principle | Application to rac Cycloserine-15N,d3 | Research Findings |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei (e.g., 15N, 1H, 13C). Isotope labeling enhances signal detection and specificity. au.dk | Tracks chemical shift perturbations of 15N and deuterium labels upon binding to a target protein. | Provides detailed insights into the binding site, conformational changes of the ligand and protein, and the kinetics of the binding event. au.dklshtm.ac.uk |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Differentiates between the bound and unbound states of the labeled compound. Can be used in hydrogen-deuterium exchange (HDX-MS) experiments. | Confirms binding stoichiometry and can provide information about changes in solvent accessibility of the protein backbone upon ligand binding. |
| Isotope-Edited Infrared (IR) Spectroscopy | Measures the vibrational frequencies of specific chemical bonds. Isotopic substitution shifts the frequency of the labeled bond. | Monitors changes in the vibrational modes of the C=O or N-H groups (using 15N) in Cycloserine upon interaction with its target. | Reveals specific changes in bond strength and geometry within the drug molecule when it is in the active site of an enzyme. |
Integration with Hyphenated Analytical Platforms for Comprehensive Data Acquisition
To achieve superior sensitivity and specificity in the analysis of complex biological or environmental samples, spectrometric methods are frequently coupled with high-performance separation techniques. researchgate.net The use of rac Cycloserine-15N,d3 is particularly advantageous in these "hyphenated" platforms, where it serves as an ideal internal standard for precise and accurate quantification.
Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are mainstays in fields like metabolomics, environmental analysis, and clinical diagnostics. au.dk In a typical workflow, the chromatographic component separates the analyte of interest (the unlabeled Cycloserine) from other components in a mixture. The eluent is then introduced into the mass spectrometer, which provides detection and quantification.
By adding a known quantity of rac Cycloserine-15N,d3 to the sample at the beginning of the analytical process, any sample loss or variation in instrument response during preparation and analysis can be corrected. The labeled standard co-elutes with the natural analyte but is distinguished by the mass spectrometer due to its higher molecular weight (106.1 g/mol vs. 102.09 g/mol for the unlabeled form). scbt.com This allows for highly reliable quantification, even at very low concentrations. Such methods are invaluable for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research where precise measurement is critical. The combination of chromatographic separation with mass spectrometric detection provides a comprehensive dataset, enabling simultaneous qualitative identification and quantitative measurement. au.dkresearchgate.net
Table 2: Common Hyphenated Platforms for Analysis Using rac Cycloserine-15N,d3
| Hyphenated Platform | Separation Principle | Detection Principle | Role of rac Cycloserine-15N,d3 |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of compounds in a liquid mobile phase based on their physicochemical properties (e.g., polarity, size). researchgate.net | Ionization of separated compounds and analysis based on their mass-to-charge ratio. | Serves as an internal standard for the accurate quantification of unlabeled Cycloserine in biofluids and tissues. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile and thermally stable compounds in a gaseous mobile phase. | Mass analysis of compounds after electron ionization. | Used as an internal standard for quantifying Cycloserine, often after a derivatization step to increase volatility. |
| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Separation of ions based on their electrophoretic mobility in a capillary filled with an electrolyte. | Mass analysis of separated ions. | Provides an orthogonal separation mechanism to LC, serving as an internal standard for confirmation and quantification in complex matrices. |
Mechanistic and Pathway Elucidation Research Enabled by Rac Cycloserine 15n,d3as a Tracer
In Vivo and In Vitro Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a quantitative method used to determine the rates of metabolic reactions within a biological system. creative-proteomics.comnih.gov The introduction of a stable isotope-labeled tracer like rac Cycloserine-¹⁵N,d₃ is central to MFA, as the isotopic signature is passed along to downstream metabolites, allowing for the mapping and quantification of metabolic routes. biorxiv.orgnih.gov
The dual labeling in rac Cycloserine-¹⁵N,d₃ provides a robust method for tracking the transformation of the parent compound. The deuterium (B1214612) (d₃) and ¹⁵N labels act as distinct signatures that can be detected using advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). nih.govresearchgate.net When cycloserine interacts with its target enzymes, such as alanine (B10760859) racemase (Alr), it undergoes a series of transformations. nih.gov
Research has shown that D-cycloserine does not always act as a simple reversible inhibitor. Instead, it can form various covalent adducts with the enzyme's pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. nih.gov For instance, upon binding to Alr, cycloserine can form an external aldimine, which is then converted through several steps into a stable PMP-like isoxazole (B147169) derivative. nih.gov In other enzymatic interactions, such as with D-amino acid transaminase, ring-opened adducts of PLP and D-cycloserine have been identified. jdigitaldiagnostics.com The use of ¹⁵N labeling is critical in these studies, with techniques like ¹H-¹⁵N NMR experiments being employed to definitively identify the structure of these nitrogen-containing products. nih.gov By following the isotopic labels, scientists can distinguish the atoms originating from cycloserine from other molecules in the biological matrix, thus confirming its metabolic fate.
Isotope tracing with rac Cycloserine-¹⁵N,d₃ is instrumental in uncovering the complexity of its interactions with enzymes, revealing multiple competing reaction pathways and metabolic branch points. nih.gov The fate of the cycloserine-enzyme complex is not predetermined; it can proceed down different paths depending on the specific enzyme and reaction conditions. nih.gov
For example, studies on the interaction between D-cycloserine and PLP-dependent enzymes have identified several potential products. These include not only the stable isoxazole derivative but also a substituted oxime, which is formed via hydrolysis. nih.govjdigitaldiagnostics.comnih.gov The ability to trace the ¹⁵N and deuterium labels allows researchers to identify these divergent products and understand the branch point where the pathway splits. By quantifying the relative abundance of the isotopically labeled products, the flux through each competing pathway can be estimated, revealing the preferred metabolic routes under different physiological conditions. This level of detail is crucial for understanding why cycloserine may lead to reversible or irreversible inhibition in different enzymes. nih.govnih.gov
A key application of stable isotope tracers is the quantification of metabolic rates (fluxes) and the sizes of metabolite pools. nih.gov In the context of rac Cycloserine-¹⁵N,d₃, researchers can administer the labeled compound to a biological system (in vivo or in vitro) and measure the rate at which it is consumed and converted into its various derivatives. researchgate.net
By measuring the isotopic enrichment in the downstream metabolites over time, kinetic models can be applied to calculate the flux rates through specific enzymatic reactions. researchgate.net For example, the rate of formation of the PMP-isoxazole adduct can be quantified, providing a direct measure of the enzyme inactivation rate. nih.gov Furthermore, metabolomics approaches, which aim to measure all metabolites in a system, can determine the pool sizes of cycloserine and its labeled derivatives. researchgate.net This information provides a snapshot of the metabolic state and how it is perturbed by the introduction of the inhibitor. The combination of flux rates and pool sizes offers a comprehensive, quantitative understanding of the compound's metabolic impact. nih.govresearchgate.net
| Metabolite | Isotopic Label Detected | Relative Abundance (%) | Inferred Pathway Flux |
|---|---|---|---|
| PMP-Isoxazole Adduct | ¹⁵N | 70 | High flux towards irreversible inhibition pathway |
| Substituted Oxime | ¹⁵N | 25 | Moderate flux towards hydrolytic pathway |
| Unmodified Cycloserine | ¹⁵N, d₃ | 5 | Low remaining pool of parent compound |
Elucidation of Novel Metabolic Pathways and Branch Points
Enzymatic Reaction Mechanism Investigation
Beyond metabolic flux, rac Cycloserine-¹⁵N,d₃ is a sophisticated probe for dissecting the step-by-step mechanisms of enzyme-catalyzed reactions.
The kinetic isotope effect (KIE) is a powerful tool for identifying the rate-determining step of an enzymatic reaction. researchgate.net A KIE occurs when replacing an atom with its heavier isotope alters the reaction rate. This effect is most significant when the bond to the isotopic atom is broken or formed in the slowest step of the reaction.
The d₃ label in rac Cycloserine-¹⁵N,d₃, which replaces three hydrogen atoms with deuterium, is ideal for probing KIEs. nih.gov If the cleavage of a carbon-hydrogen bond at one of these positions is the rate-limiting step in the enzymatic reaction, then the deuterated compound will react more slowly than its non-deuterated counterpart. By precisely measuring the reaction rates for both the labeled and unlabeled cycloserine, researchers can calculate the KIE. A significant KIE (typically >1.5) provides strong evidence that C-H bond breaking is integral to the rate-determining step of the mechanism. researchgate.net This technique has been applied to study enzymes in the branched-chain amino acid pathway in Mycobacterium tuberculosis, helping to elucidate their chemical mechanisms. researchgate.net
| Compound | Reaction Rate (k) | KIE (kH / kD) | Interpretation |
|---|---|---|---|
| Cycloserine (unlabeled) | kH | 2.5 | Significant KIE suggests C-H bond cleavage is part of the rate-determining step. |
| Cycloserine-d₃ | kD | ||
| Cycloserine (unlabeled) | kH | 1.1 | Insignificant KIE suggests C-H bond cleavage is not rate-determining. |
| Cycloserine-d₃ | kD |
Understanding how a drug binds to its target enzyme is fundamental to rational drug design. The isotopic labels in rac Cycloserine-¹⁵N,d₃ serve as tags that facilitate the characterization of the enzyme-inhibitor complex. Techniques like X-ray crystallography and NMR spectroscopy, when used with the labeled compound, can reveal the precise orientation and covalent linkages of the inhibitor within the enzyme's active site. jdigitaldiagnostics.comnih.gov
Structural studies of D-amino acid transaminase and D-alanine:D-alanine ligase have successfully characterized the adducts formed with D-cycloserine. jdigitaldiagnostics.comasm.org For example, X-ray diffraction analysis has revealed a ketimine intermediate formed between the cofactor and the cyclic form of D-cycloserine, held in place by interactions with active site residues. nih.govicgbio.ru The ability to "see" the inhibitor bound in the active site helps identify the key amino acid residues involved in binding and catalysis. This detailed structural information clarifies the basis of the enzyme's substrate specificity and the mechanism of inhibition by cycloserine. asm.org
Probing Kinetic Isotope Effects for Rate-Determining Step Identification
Biosynthetic Pathway Delineation
Stable isotope labeling is a definitive technique for mapping the intricate routes of natural product biosynthesis. By introducing a labeled precursor into a biological system, scientists can track the incorporation of the isotopic label into downstream metabolites, thereby confirming precursor-product relationships and revealing the sequence of enzymatic transformations. biorxiv.org
The biosynthesis of many complex natural products utilizes smaller, often unusual, building blocks. D-cycloserine, for instance, is a known component of various microbial metabolites. nih.gov Determining whether a cycloserine moiety in a newly discovered natural product originates from a specific precursor is a common challenge. Feeding a microbial culture with rac Cycloserine-15N,d3 allows researchers to directly test this hypothesis.
If the microorganism's enzymatic machinery incorporates the labeled cycloserine into a larger molecule, that final product will exhibit a characteristic increase in mass. High-resolution mass spectrometry can detect this mass shift, confirming that cycloserine is a direct precursor. Furthermore, fragmentation analysis (MS/MS) of the labeled product can pinpoint the location of the isotopic label within the molecule, providing deeper insight into the biosynthetic mechanism. For example, isotopic labeling studies have been crucial in establishing the origins of complex structures, such as the N-N bond in certain natural products, by tracing the incorporation of labeled precursors like L-arginine. acs.org
Table 1: Hypothetical Mass Spectrometry Data for Precursor Identification This table illustrates the expected results from a feeding experiment with rac Cycloserine-15N,d3 to confirm its incorporation into a hypothetical natural product, "Complexamycin A".
| Analyte | Isotopic Label | Expected Monoisotopic Mass (Da) | Observed Mass (Da) | Mass Shift (Δm/z) | Conclusion |
|---|---|---|---|---|---|
| Complexamycin A | Unlabeled Control | 450.2500 | 450.2505 | 0 | Baseline mass established. |
| Complexamycin A | 15N,d3-labeled | 450.2500 | 454.2710 | +4.0205 | Confirms incorporation of one Cycloserine-15N,d3 unit. |
| Cycloserine | Unlabeled Control | 102.0429 | 102.0431 | 0 | Baseline mass established. |
Advances in genome sequencing have revealed a vast number of biosynthetic gene clusters (BGCs) in microorganisms, many of which produce unknown molecules. A significant bottleneck in natural product discovery is linking a specific BGC to its corresponding metabolite. acs.org Isotopic labeling provides a powerful solution to this challenge. nih.gov
Bioinformatic tools can predict the structure of a natural product based on the genes within a BGC. If a BGC is predicted to synthesize a cycloserine-containing compound, rac Cycloserine-15N,d3 can be used for experimental validation. The producing organism is cultured with the labeled compound, and the resulting metabolites are analyzed by mass spectrometry. The observation of a metabolite with the predicted mass and the expected isotopic shift provides strong evidence linking the molecule to the BGC under investigation. This approach has been successfully applied using various labeled precursors, such as 15N-labeled nitrate (B79036) in cyanobacteria, to connect nitrogen-containing compounds to their respective BGCs. acs.orgresearchgate.net Platforms like IsoAnalyst have been developed specifically to correlate stable isotope labeling patterns with BGC predictions. nih.gov
Table 2: Example of Linking a Metabolite to a BGC using rac Cycloserine-15N,d3 This table demonstrates how isotopic labeling can connect a predicted BGC to its chemical product.
| BGC Identifier | Predicted Product | Predicted Mass (Unlabeled) | Culture Condition | Observed Metabolite Mass | Conclusion |
|---|---|---|---|---|---|
| BGC_42 | Cyclo-Peptide X (contains one cycloserine) | 580.3100 | Standard Medium | 580.3108 | A metabolite matching the predicted mass is produced. |
Identification of Precursors and Intermediates in Natural Product Biosynthesis
Protein Turnover and Interaction Studies
The proteome is a highly dynamic environment, with proteins constantly being synthesized and degraded. tum.de Understanding these turnover rates is crucial for comprehending cellular regulation. Isotopically labeled amino acids are fundamental tools for quantifying these dynamics. ahajournals.org
Protein turnover, the balance of protein synthesis and degradation, dictates protein abundance and function. tum.de Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) use "heavy" amino acids to differentiate between pre-existing and newly synthesized proteins. thermofisher.com While not a standard proteinogenic amino acid, an analog like cycloserine could theoretically be incorporated into proteins, allowing its labeled form, rac Cycloserine-15N,d3, to act as a tracer.
In a "pulse-chase" experiment, cells are first "pulsed" with a medium containing rac Cycloserine-15N,d3. During this phase, any newly synthesized proteins will incorporate the heavy analog. The cells are then "chased" by switching to a medium with the unlabeled ("light") version. By collecting samples over time and analyzing the proteome with mass spectrometry, researchers can measure the rate at which the heavy-labeled proteins appear (synthesis) and subsequently disappear (degradation). nih.gov This provides a direct measurement of the half-life and turnover rate for thousands of proteins simultaneously. tum.de
Table 3: Principle of a Pulse-Chase Experiment for Protein Turnover Analysis This table outlines the expected changes in the ratio of labeled to unlabeled peptides over time for a specific protein.
| Time Point | Experimental Phase | Expected Ratio (Heavy/Light Peptide) | Interpretation |
|---|---|---|---|
| T = 0 hr | Start of Pulse | 0 | No labeled protein present. |
| T = 4 hr | Mid-Pulse | 0.5 | Synthesis is occurring, incorporating the heavy label. |
| T = 8 hr | End of Pulse / Start of Chase | 1.0 | Maximum labeling achieved (hypothetical). |
| T = 16 hr | Mid-Chase | 0.5 | Labeled protein is being degraded and replaced by unlabeled protein. |
Proteins rarely act in isolation; they form intricate networks of interactions to carry out their functions. Isotope labeling is a key method for quantitatively studying these interactions. capes.gov.br Techniques like Isotope-Coded Protein Labeling (ICPL) combined with immunoprecipitation (IP) allow for the precise analysis of protein complexes. nih.gov
In this context, rac Cycloserine-15N,d3 could be used to label a proteome. A specific protein of interest (the "bait") is then isolated from the cell lysate using an antibody (immunoprecipitation). The proteins that are bound to the bait ("prey") are co-isolated. Mass spectrometry is then used to identify all the proteins in the sample. The presence of the isotopic label on the prey proteins confirms that they were synthesized during the labeling period and were interacting with the bait protein within the cell. This method helps distinguish true interactors from non-specific contaminants that may bind during the experimental procedure. nih.gov Furthermore, by using quantitative cross-linking approaches with isotope-labeled cross-linkers, the spatial dynamics and changes in protein interactions can be monitored under different cellular conditions. uw.edu
Table 4: Hypothetical Co-Immunoprecipitation Results using a Labeled Proteome This table shows how isotopic labeling helps identify specific interaction partners of a "Bait Protein".
| Identified Protein | Bait or Prey? | Isotopic State | Protein Ratio (IP vs. Control) | Conclusion |
|---|---|---|---|---|
| Bait Protein | Bait | Labeled | > 50 | Successful immunoprecipitation of the target protein. |
| Interactor A | Prey | Labeled | > 10 | Specific interaction partner. |
| Interactor B | Prey | Labeled | > 8 | Specific interaction partner. |
| Background Protein C | Prey | Unlabeled | ~ 1 | Non-specific binder (present before labeling or contaminant). |
Applications of Rac Cycloserine 15n,d3across Diverse Biological Research Models
Utilization in Mammalian Cell Culture Systems for Proteomic and Metabolomic Studies
The application of rac Cycloserine-15N,d3 in mammalian cell culture, while specialized, offers unique opportunities for proteomic and metabolomic research. Although not a proteinogenic amino acid, its structural analogy to D-alanine and L-alanine allows it to function as a probe for specific metabolic and transport pathways. Mammalian cells possess transport systems for amino acids that can carry D-cycloserine into the cell. nih.govnih.govasm.org Studies with human intestinal Caco-2 cells have shown that D-cycloserine utilizes an active, H+-coupled amino acid transport mechanism. nih.govnih.gov
In the context of metabolomics, rac Cycloserine-15N,d3 can be used to trace the activity of such transporters and explore the downstream metabolic fate of D-amino acid analogs. This is particularly relevant for studying cellular models of diseases where D-amino acid metabolism is implicated, such as certain neurological conditions involving the NMDA receptor co-agonist D-serine or disorders related to glycine (B1666218) metabolism. clinicaltrials.gov
For quantitative proteomics, the principles of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be adapted. nih.govresearchgate.net In a typical SILAC experiment, cells are grown in media containing either a "light" (natural isotope) or "heavy" (stable isotope-labeled) amino acid. researchgate.net While cycloserine is not incorporated into proteins, rac Cycloserine-15N,d3 can be used in competitive binding assays or to track changes in the metabolome that indirectly affect protein expression or post-translational modifications. By comparing the mass spectra of metabolites from cells treated with labeled versus unlabeled cycloserine, researchers can precisely quantify changes in specific metabolic pathways.
Table 1: Conceptual Application of rac Cycloserine-15N,d3 in Mammalian Metabolomics
| Experimental Step | Description | Expected Outcome with rac Cycloserine-15N,d3 |
|---|---|---|
| Cell Culture Treatment | Two populations of mammalian cells (e.g., neuronal cells, Caco-2) are cultured. One is treated with unlabeled rac-Cycloserine, the other with rac Cycloserine-15N,d3. | The labeled compound is actively transported into the cells. asm.org |
| Metabolite Extraction | Metabolites are extracted from both cell populations at specific time points. | A complex mixture of cellular metabolites is obtained from each population. |
| LC-MS Analysis | The extracted metabolites are analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS). | rac Cycloserine-15N,d3 and any of its direct metabolic products will appear with a mass shift of +4 Da (1 for 15N, 3 for d3) compared to their unlabeled counterparts. |
| Data Interpretation | The relative abundance of labeled vs. unlabeled peaks is quantified to measure uptake and metabolic conversion. | Provides quantitative data on the activity of specific amino acid transporters and metabolic enzymes that interact with cycloserine. |
Investigations in Microbial Physiology and Metabolism
The most prominent application of cycloserine is as an antimicrobial agent, and its labeled form, rac Cycloserine-15N,d3, is instrumental in studying its mechanism of action. The D-enantiomer, D-cycloserine, is a structural analog of D-alanine and targets the biosynthesis of the bacterial cell wall peptidoglycan—a structure essential for bacterial survival that is absent in mammals. basicmedicalkey.comnih.gov
D-cycloserine specifically inhibits two sequential enzymes in the D-alanine branch of this pathway:
Alanine (B10760859) Racemase (Alr): This enzyme catalyzes the conversion of the naturally abundant L-alanine to D-alanine. nih.gov
D-Ala:D-Ala Ligase (Ddl): This enzyme joins two molecules of D-alanine to form the D-Ala-D-Ala dipeptide, a crucial precursor for the peptidoglycan cross-linking peptide chains. crick.ac.ukasm.org
By using rac Cycloserine-15N,d3, researchers can trace the molecule's entry into the bacterial cell and its interaction with these enzyme targets in real-time. basicmedicalkey.com For instance, treating bacteria such as Mycobacterium tuberculosis with the labeled compound and subsequently analyzing the cellular components with mass spectrometry can reveal the extent of target engagement and the downstream metabolic consequences, such as the accumulation of L-alanine and depletion of D-alanine pools. nih.gov This provides definitive evidence of target inhibition and helps in understanding mechanisms of drug resistance, such as the overproduction of the target enzymes. nih.govasm.org
Table 2: Key Microbial Enzymes Targeted by D-Cycloserine
| Enzyme Target | Function in Peptidoglycan Synthesis | Mechanism of Inhibition by D-Cycloserine | Investigative Value of rac Cycloserine-15N,d3 |
|---|---|---|---|
| Alanine Racemase (Alr) | Converts L-alanine to D-alanine. nih.gov | Acts as a competitive inhibitor, forming an adduct with the pyridoxal-5'-phosphate (PLP) cofactor. nih.gov | Allows for tracing the formation and stability of the inhibitor-PLP adduct. |
| D-Ala:D-Ala Ligase (Ddl) | Catalyzes the ATP-dependent ligation of two D-alanine molecules. asm.org | Competitively inhibits the D-alanine binding sites. Recent studies show it is converted to a phosphorylated form that acts as a potent inhibitor. crick.ac.uk | Enables tracking of the labeled cycloserine to quantify binding affinity and characterize the formation of the phosphorylated inhibitor species. crick.ac.uk |
Application in Isolated Enzyme Systems for Mechanistic Biochemical Characterization
To understand the precise chemical steps of enzyme inhibition, researchers use isolated and purified enzyme systems. In this context, rac Cycloserine-15N,d3 is a highly valuable tool for detailed mechanistic studies of enzymes like Alanine Racemase and D-Ala:D-Ala Ligase. nih.govasm.org
Techniques such as NMR spectroscopy and X-ray crystallography are used to elucidate the atomic-level interactions between an inhibitor and its target enzyme. The stable isotopes in rac Cycloserine-15N,d3 provide spectroscopic handles that are otherwise absent.
NMR Spectroscopy: The 15N label allows for heteronuclear NMR experiments that can monitor the chemical environment of the nitrogen atom within the cycloserine ring as it binds to the enzyme's active site. nih.govnih.gov Changes in the NMR signal can provide information on binding kinetics, conformational changes in the enzyme upon binding, and the formation of covalent intermediates, such as the adduct with the PLP cofactor of Alanine Racemase. nih.govacs.org
Mass Spectrometry: MS can be used to identify covalent modifications. After incubating an enzyme with rac Cycloserine-15N,d3, the protein can be digested and analyzed. The presence of the labeled mass tag on an active site peptide provides direct proof of covalent adduct formation and helps identify the specific amino acid residue involved.
These detailed mechanistic insights are crucial for rational drug design, enabling the development of new inhibitors with improved potency or different resistance profiles.
Role as a Reference Standard in Analytical Method Development and Validation for Related Compounds
One of the most critical and widespread uses of rac Cycloserine-15N,d3 is as an internal standard for the quantitative analysis of cycloserine in complex biological matrices like plasma, urine, or tissue homogenates. lgcstandards.comcymitquimica.com Accurate measurement of drug concentrations is essential in pharmacokinetic and clinical studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity. The methodology relies on the use of a stable isotope-labeled internal standard (SIL-IS). uct.ac.za rac Cycloserine-15N,d3 is an ideal SIL-IS for cycloserine for several reasons:
Co-elution: It has virtually identical physicochemical properties to the unlabeled analyte, meaning it behaves the same way during sample extraction and chromatographic separation.
Mass Distinction: It is easily distinguished from the unlabeled cycloserine by the mass spectrometer due to its higher mass (+4 Da).
Accurate Correction: By adding a known amount of rac Cycloserine-15N,d3 to every sample at the beginning of the workflow, any loss of the analyte during sample preparation or variations in instrument response (matrix effects) can be precisely corrected for. The final concentration is calculated from the ratio of the analyte's MS signal to the internal standard's MS signal.
This ensures the high accuracy, precision, and robustness of the analytical method, which is a requirement for regulatory approval and reliable clinical data. uct.ac.za
Table 3: Properties of rac Cycloserine-15N,d3 as an Analytical Standard
| Property | Analyte (Cycloserine) | Internal Standard (rac Cycloserine-15N,d3) | Advantage in LC-MS/MS |
|---|---|---|---|
| Molecular Formula | C3H6N2O2 | C3H3D315NNO2 | Identical chemical structure ensures co-elution and similar ionization efficiency. |
| Molecular Weight | ~102.09 g/mol | ~106.10 g/mol | Sufficient mass difference for clear distinction in the mass spectrometer without altering chemical behavior. |
| Quantification | Measured by its peak area. | A known concentration is added; its peak area is used for normalization. | The ratio of analyte to internal standard peak area corrects for variability, leading to high accuracy and precision. uct.ac.za |
Emerging Challenges and Future Research Directions in Stable Isotope Labeling with Rac Cycloserine 15n,d3
Overcoming Methodological Limitations in Isotope Retention and Exchange in Complex Biological Environments
A primary challenge in studies using rac Cycloserine-15N,d3 is ensuring the stability of the isotopic labels within complex biological matrices. embopress.org The deuterium (B1214612) (d3) and nitrogen-15 (B135050) (15N) atoms are incorporated to act as tracers, but their retention is not always guaranteed. chembk.com In the highly dynamic and chemically diverse environment of a cell or organism, hydrogen-deuterium exchange (HDX) can occur, where the deuterium atoms on the cycloserine molecule are replaced by protons from the surrounding aqueous environment. researchgate.net Similarly, the 15N label, while generally more stable, could be lost if the cycloserine ring is cleaved through metabolic processes.
Future research must focus on:
Quantifying Isotope Exchange Rates: Developing robust analytical methods to precisely measure the rate of deuterium and 15N exchange in various biological compartments (e.g., cytoplasm, mitochondria) and fluids (e.g., plasma, urine). This involves designing experiments where the stability of labeled compounds is tested under conditions that mimic their intended biological setting. researchgate.netrsc.org
Predictive Modeling of Isotope Stability: Creating computational models that can predict the likelihood of isotope exchange based on the local chemical environment, including pH, enzyme presence, and redox state. rsc.org For instance, the pKa of the C-H bonds where deuterium is substituted can influence the rate of exchange, a factor that could be modeled to anticipate label loss. rsc.org
Site-Specific Stability Analysis: Investigating the intramolecular stability of the labels. For rac Cycloserine-15N,d3, it is crucial to determine if the deuterium atoms at the C4 and C5 positions or the 15N atom in the isoxazolidinone ring have different exchange susceptibilities. nih.gov Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be invaluable for confirming the structural integrity and position of labels on the molecule. rsc.org
A significant concern is the potential for enzymatic reactions to catalyze isotope exchange. rsc.org Alanine (B10760859) racemase, a key target of cycloserine, could potentially facilitate the exchange of the α-proton (or deuteron) at the C4 position during its catalytic cycle. rsc.orgresearchgate.net Studies have shown that D-cycloserine can incorporate deuterium from the solvent at the α-position when interacting with this enzyme. rsc.org Understanding and accounting for such enzymatic contributions to label loss is critical for the accurate interpretation of tracer data.
Advancements in Data Processing and Bioinformatic Tools for Complex Isotopic Datasets
The analysis of samples containing rac Cycloserine-15N,d3 using techniques like mass spectrometry (MS) generates vast and complex datasets. doi.org These datasets contain signals from the original labeled compound, its various isotopologues, and all the downstream metabolites that have incorporated the 15N and/or deuterium labels. A significant hurdle is the automated and accurate processing of this information. researchgate.net
Future research in this area should prioritize:
Improved Isotopologue Annotation: Developing more sophisticated algorithms to automatically detect and correctly identify isotopic clusters in complex mass spectra. researchgate.net Current tools are often designed for more common labels like 13C and may need adaptation to handle the specific mass shifts and patterns generated by combined 15N and deuterium labeling. researchgate.net
Integration and Automation: Creating seamless, open-source software pipelines that integrate all steps of the workflow, from raw data processing and peak alignment to isotopologue quantification and statistical analysis. energy.govenergy.gov
Machine Learning Applications: Employing machine learning and deep learning models to discern meaningful patterns from the high-dimensional data generated by these experiments. energy.govnumberanalytics.com Neural networks could be trained to predict metabolic fluxes directly from the complex labeling patterns observed in metabolites, streamlining a currently challenging computational process. energy.govenergy.gov
The table below outlines some existing and emerging bioinformatic tools and their functionalities relevant to the analysis of stable isotope labeling data.
| Tool/Platform | Key Functionality | Relevance to rac Cycloserine-15N,d3 Analysis |
| XCMS | A widely used package for untargeted mass spectrometry data processing, including peak picking and alignment. numberanalytics.comacs.org | Forms the foundation for many isotope-specific tools by processing the raw MS data before isotopic analysis. researchgate.netacs.org |
| geoRge | An R-based tool that works with XCMS output to detect features arising from stable isotope labeling. researchgate.netacs.org | Capable of analyzing untargeted LC/MS data to find metabolites that have incorporated labels. researchgate.net |
| SILVER | An efficient tool for quantifying stable isotope labeling LC-MS data, with a focus on quality control for 15N and 18O labeling. oup.combio.tools | Directly applicable for quantifying metabolites that have incorporated the 15N label from rac Cycloserine-15N,d3. oup.com |
| MetaboAnalyst | A web-based platform for comprehensive metabolomics data analysis, including statistical analysis and pathway visualization. numberanalytics.com | Useful for downstream analysis and biological interpretation of the quantified isotopic data. numberanalytics.com |
| Deep Learning Models | Emerging approaches using neural networks to predict metabolic fluxes from isotope labeling patterns. energy.govenergy.gov | Could significantly accelerate the interpretation of complex labeling patterns derived from 15N and deuterium tracing. energy.gov |
Development of Novel Isotope Labeling Strategies for Challenging Molecular Targets
While rac Cycloserine-15N,d3 is valuable, future research will benefit from novel labeling strategies to probe specific biological questions. nih.gov The current compound is typically used to trace the fate of the entire cycloserine molecule. chembk.com However, more nuanced strategies could be developed to answer more specific questions.
Future developments could include:
Site-Specific Labeling: Synthesizing cycloserine variants with labels at different, specific positions. For example, labeling only one of the two nitrogen atoms or specific hydrogen atoms could help dissect complex metabolic transformations and enzyme mechanisms with greater precision. science.gov
Combinatorial Labeling: Using a mixture of cycloserine isotopologues (e.g., only 15N-labeled, only d3-labeled, and dual-labeled) in a single experiment. This could provide multiple layers of tracer information, helping to resolve overlapping metabolic pathways.
Isotope-Coded Derivatization Reagents: While not a direct modification of cycloserine, this involves using reagents to tag specific functional groups on cycloserine and its metabolites. A novel strategy known as Stable Isotope N-phosphoryl amino acids labeling (SIPAL) uses 16O/18O-labeled reagents to tag amine-containing metabolites, which could be adapted for studying cycloserine metabolism. x-mol.comnih.gov This enhances chromatographic separation and mass spectrometric detection. nih.gov
Biosynthetic Labeling: Engineering microorganisms to produce labeled cycloserine from simple labeled precursors (e.g., 15N-ammonia, 13C-glycerol). This could be a cost-effective method for producing highly enriched and specifically patterned isotopologues that are difficult to synthesize chemically. science.gov
Integration of Isotopic Tracing with Systems Biology and Multi-Omics Approaches
The data from rac Cycloserine-15N,d3 tracing provides a dynamic view of a specific part of the metabolome. nih.gov The true power of this information is unlocked when it is integrated with other "omics" data, such as genomics, transcriptomics, and proteomics, within a systems biology framework. energy.govoup.com This integration allows researchers to build comprehensive models of cellular responses to stimuli or genetic perturbations. mdpi.com
Key future directions include:
Multi-Omics Data Integration: Developing computational frameworks that can effectively combine quantitative metabolite and flux data from isotope tracing with datasets from other omics layers. energy.govresearchgate.net For example, if treatment with cycloserine alters a metabolic flux, transcriptomics data can reveal if the genes for the enzymes in that pathway are upregulated or downregulated. imperial.ac.uk
Fluxomics-Driven Model Refinement: Using the metabolic flux data generated from rac Cycloserine-15N,d3 experiments to constrain and validate genome-scale metabolic models (GEMs). researchgate.net This makes the models more accurate and predictive of the metabolic phenotype.
Connecting Metabolism to Regulation: Elucidating how changes in metabolic pathways, as traced by labeled cycloserine, influence cellular signaling and gene regulation. imperial.ac.uk Metabolites themselves can act as signaling molecules, and understanding these connections is a key goal of systems biology. oup.com
The integration of multi-omics data remains a significant challenge due to the different data types and scales involved, but it is essential for moving from descriptive analysis to a mechanistic understanding of biological systems. mdpi.comresearchgate.net
Exploration of New Spectroscopic Techniques for Enhanced Isotopic Information Retrieval
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary techniques for analyzing samples from stable isotope labeling experiments. numberanalytics.com While powerful, ongoing advancements in spectroscopic methods promise even greater detail and sensitivity. numberanalytics.com
Future explorations should focus on:
High-Resolution Mass Spectrometry (HR-MS): The continued development of HR-MS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, allows for more accurate mass measurements. numberanalytics.com This is critical for distinguishing between metabolites with very similar masses and for confirming the elemental composition of unknown labeled compounds. rsc.org
Tandem Mass Spectrometry (MS/MS): Advanced MS/MS techniques can be used to fragment labeled metabolites. Analyzing the isotopic composition of the fragments provides information about where the labels are located within the molecule, which is crucial for elucidating metabolic pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR is highly quantitative and non-destructive, providing unparalleled information about molecular structure. nih.govuba.ar 1H, 15N, and 2H NMR can be used to directly observe the isotopic labels on rac Cycloserine-15N,d3 and its products, confirming label position and integrity without the need for fragmentation. rsc.orgnih.gov Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) is a powerful application for determining isotope ratios at specific atomic sites within a molecule. fmach.it
Hyphenated and Novel Optical Techniques: Combining different analytical methods, such as liquid chromatography with both MS and NMR (LC-MS-NMR), can provide complementary information in a single analysis. Furthermore, emerging optical techniques like cavity ring-down spectroscopy (CRDS) are being developed for high-precision isotope ratio analysis and could find future applications in metabolomics. rsc.org
The table below compares the primary analytical techniques for isotopic analysis.
| Technique | Strengths | Weaknesses | Relevance to rac Cycloserine-15N,d3 |
| Mass Spectrometry (MS) | High sensitivity, high throughput, can analyze complex mixtures. uba.ar | Lower reproducibility than NMR, potential for ion suppression/matrix effects. embopress.orguba.ar | Ideal for detecting and quantifying low-abundance labeled metabolites and for untargeted discovery of metabolic products. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Highly reproducible, quantitative, non-destructive, provides detailed structural information. nih.govnih.gov | Lower sensitivity than MS, lower throughput. uba.arnih.gov | Gold standard for confirming the exact position and structural integrity of the 15N and deuterium labels. rsc.org |
| Advanced Optical Spectroscopy (e.g., CRDS) | Potential for very high precision in situ isotope ratio measurements. rsc.org | Currently less versatile and established for complex biological samples compared to MS and NMR. | An emerging area that could offer new ways to perform rapid and precise isotope analysis in the future. rsc.org |
By advancing in these key areas, the scientific community can more effectively harness the power of labeled compounds like rac Cycloserine-15N,d3 to unravel the intricate workings of life at the molecular level.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing rac Cycloserine-15N,d3 to ensure isotopic purity and stereochemical integrity?
- Methodological Answer : Synthesis should follow isotopic labeling protocols using -enriched precursors and deuterated solvents, with purification via preparative HPLC or column chromatography. Characterization requires dual techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm incorporation via - HMBC correlations and deuterium integration ratios.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion clusters (e.g., M+3 for d) and isotopic abundance .
Q. How should researchers design controlled experiments to study the pharmacokinetic behavior of rac Cycloserine-15N,d3 in tracer studies?
- Methodological Answer :
- Factorial Design : Incorporate variables like dosage, administration route, and sampling intervals while controlling for metabolic interference .
- Pre-Test/Post-Test Framework : Establish baseline isotopic ratios in biological matrices (e.g., plasma, urine) pre-administration and monitor post-administration decay kinetics .
- Statistical Controls : Use ANOVA or mixed-effects models to account for inter-individual variability .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo metabolic data for rac Cycloserine-15N,d3?
- Methodological Answer :
- Data Triangulation : Compare enzyme kinetics (e.g., CYP450 assays) with in vivo isotope tracing results, adjusting for factors like protein binding or tissue-specific uptake .
- Mechanistic Modeling : Develop compartmental models integrating isotopic flux data to identify discrepancies in rate-limiting steps .
- Replication : Validate findings across multiple model systems (e.g., rodent vs. human hepatocytes) to isolate confounding variables .
Q. What strategies are effective for investigating the isotopic effect of and d labeling on rac Cycloserine’s biological activity?
- Methodological Answer :
- Isotopic Perturbation Assays : Compare labeled vs. unlabeled compound efficacy in enzyme inhibition assays (e.g., D-alanine racemase) using IC differentials .
- Computational Chemistry : Perform density functional theory (DFT) calculations to assess isotopic impacts on molecular interactions (e.g., hydrogen bonding, steric effects) .
- Multi-Omics Integration : Correlate isotopic tracer data with proteomic or metabolomic profiles to identify pathway-specific alterations .
Methodological Best Practices
- Reproducibility : Document synthesis and characterization protocols in alignment with NIH guidelines for preclinical research, including raw spectral data and statistical code in supplementary materials .
- Literature Integration : Use systematic reviews (e.g., Cochrane methods) to contextualize findings within existing frameworks, ensuring citations prioritize recent (<3 years) and high-impact journals .
- Theoretical Alignment : Ground experimental hypotheses in enzyme kinetics or isotopic tracer theory to justify methodological choices and interpret data contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
